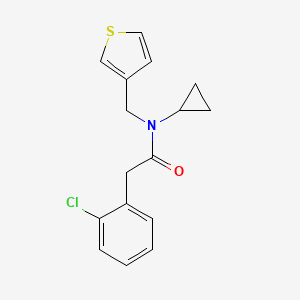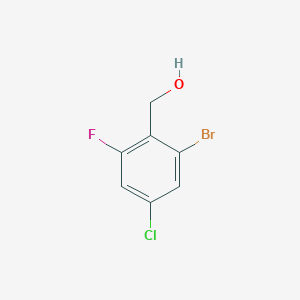
2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide, also known as 2-CQA, is a small molecule that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antiapoptotic Effects : A derivative of this compound showed significant antiviral and antiapoptotic effects in vitro, particularly in the context of treating Japanese encephalitis. This derivative demonstrated a notable reduction in viral load and an increase in survival rates in virus-infected mice (Ghosh et al., 2008).
Structural Studies and Properties : Research into the structural aspects of amide-containing isoquinoline derivatives, which are closely related to the chemical structure of interest, revealed insights into their crystal structure and fluorescence properties. These compounds demonstrated potential in forming crystalline salts and host-guest complexes with enhanced fluorescence emission (Karmakar et al., 2007).
Corrosion Inhibition : Quinoxalines, including derivatives similar to the compound , have been studied for their effectiveness as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations were used to explore the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Antibacterial Applications : A novel synthesis involving benzoderivatives of quinoxaline, which shares structural similarity with the compound, indicated potential antibacterial applications. The synthesized compounds were confirmed through spectral data and showed promise in antibacterial studies (Karna, 2019).
Fluorescence Properties in Lanthanide Complexes : Aryl amide ligands closely related to the compound were synthesized and used in lanthanide(III) complexes. These complexes, including Eu(III) complexes, exhibited significant fluorescence properties and quantum yields, suggesting potential applications in materials science (Wu et al., 2008).
Antimalarial Activity : Derivatives of the compound showed significant antimalarial activity, particularly against chloroquine-sensitive and resistant Plasmodium falciparum strains. This finding suggests the compound's potential in developing new antimalarial therapies (Görlitzer et al., 2006).
Spatial Orientation and Anion Coordination : Studies on amide derivatives structurally related to the compound showed different spatial orientations impacting anion coordination. This research provides insights into molecular interactions and potential applications in crystal engineering (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O/c18-10-7-5-9(6-8-10)13(16(22)25)14-15(17(19,20)21)24-12-4-2-1-3-11(12)23-14/h1-8,13H,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSMQWNZLXXKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)
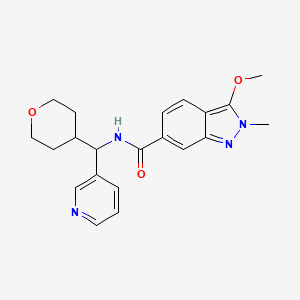
![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)
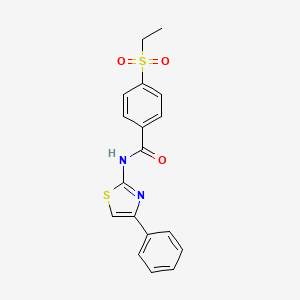
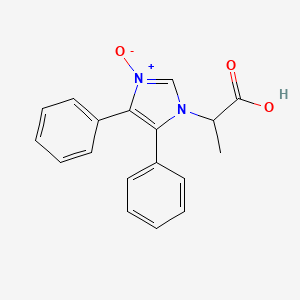
![N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2741469.png)
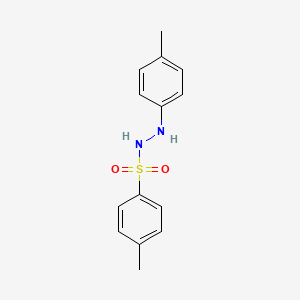
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)
![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)

